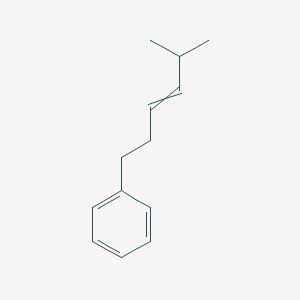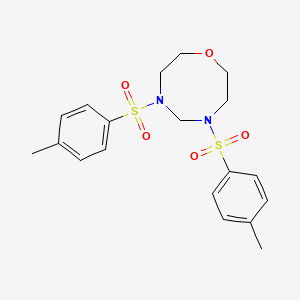
4,6-Bis(4-methylbenzene-1-sulfonyl)-1,4,6-oxadiazocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(4-methylbenzene-1-sulfonyl)-1,4,6-oxadiazocane is a chemical compound that belongs to the class of oxadiazocanes This compound is characterized by the presence of two 4-methylbenzene-1-sulfonyl groups attached to the oxadiazocane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-methylbenzene-1-sulfonyl)-1,4,6-oxadiazocane typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate oxadiazocane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4,6-Bis(4-methylbenzene-1-sulfonyl)-1,4,6-oxadiazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,6-Bis(4-methylbenzene-1-sulfonyl)-1,4,6-oxadiazocane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,6-Bis(4-methylbenzene-1-sulfonyl)-1,4,6-oxadiazocane involves its interaction with specific molecular targets. The sulfonyl groups are known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
4,6-Bis(4-methylbenzene-1-sulfonyl)-1,4,6-oxadiazocane can be compared with other similar compounds, such as:
4,6-Bis(4-chlorobenzene-1-sulfonyl)-1,4,6-oxadiazocane: Similar structure but with chlorobenzene groups instead of methylbenzene.
4,6-Bis(4-nitrobenzene-1-sulfonyl)-1,4,6-oxadiazocane: Contains nitrobenzene groups, which may impart different chemical and biological properties.
特性
CAS番号 |
90789-19-8 |
|---|---|
分子式 |
C19H24N2O5S2 |
分子量 |
424.5 g/mol |
IUPAC名 |
4,6-bis-(4-methylphenyl)sulfonyl-1,4,6-oxadiazocane |
InChI |
InChI=1S/C19H24N2O5S2/c1-16-3-7-18(8-4-16)27(22,23)20-11-13-26-14-12-21(15-20)28(24,25)19-9-5-17(2)6-10-19/h3-10H,11-15H2,1-2H3 |
InChIキー |
SHMYFWCLBUUPFI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


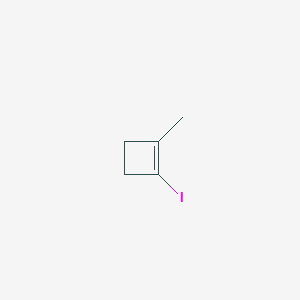

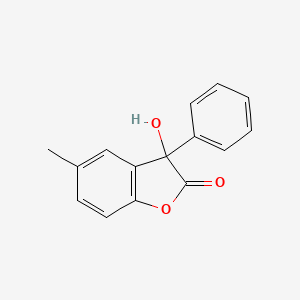
![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)
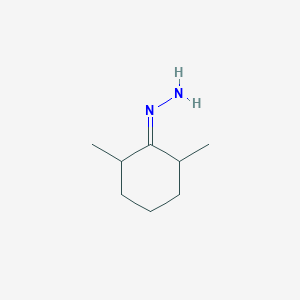
![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
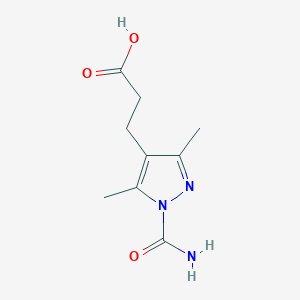
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
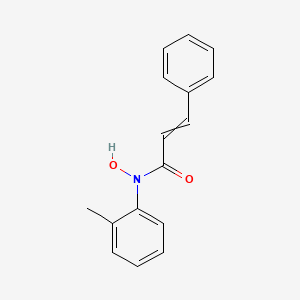

![N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14360389.png)
